molecular formula C14H18O5 B8130531 (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid

(3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid

Cat. No.: B8130531
M. Wt: 266.29 g/mol
InChI Key: BBWMUNVAVBLPJW-UHFFFAOYSA-N
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Description

(3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid is a phenylacetic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methoxy group at the 3-position of the phenyl ring. The Boc group (C₄H₉OCO−) serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes. The acetic acid moiety (CH₂COOH) contributes to its acidic properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its molecular formula is inferred as C₁₅H₁₈O₅, with a molecular weight of approximately 278.3 g/mol (calculated based on structural analogs) .

Properties

IUPAC Name

2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-14(2,3)19-13(17)9-18-11-6-4-5-10(7-11)8-12(15)16/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWMUNVAVBLPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced flow microreactor systems to ensure high efficiency and sustainability. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions: (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protective group, preventing unwanted reactions during synthesis. This allows for selective functionalization of the compound, which can then be deprotected under mild conditions to yield the desired product .

Comparison with Similar Compounds

[3-(tert-Butoxycarbonylaminomethyl)-phenyl]-acetic Acid

Structure: Features a Boc-protected aminomethyl (-NHCH₂Boc) group at the phenyl 3-position. Molecular Formula: C₁₄H₁₉NO₄ (265.3 g/mol) . Key Differences:

  • Substituent: Amino group vs. methoxy group in the target compound.
  • Reactivity: The Boc-aminomethyl group is prone to deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling selective amine liberation. This contrasts with the Boc-methoxy group, which is more stable under similar conditions .
  • Applications : Widely used in peptide synthesis and as a building block for kinase inhibitors .

(3-tert-Butylphenoxy)acetic Acid

Molecular Formula: C₁₂H₁₆O₃ (208.3 g/mol) . Key Differences:

  • Substituent : tert-butyl (electron-donating) vs. Boc-methoxy (electron-withdrawing).
  • Lipophilicity : The tert-butyl group increases hydrophobicity (logP ~3.5), whereas the Boc-methoxy group introduces polarity (logP ~2.8 estimated).
  • Applications : Used in herbicide formulations and as a ligand in coordination chemistry .

2-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)acetic Acid

Structure: Incorporates a Boc-protected amino group on an oxetane ring. Molecular Formula: C₁₀H₁₇NO₅ (231.25 g/mol) . Key Differences:

  • Core Structure : Oxetane ring vs. phenyl ring, altering steric and electronic profiles.
  • Reactivity : The strained oxetane ring enhances metabolic stability in drug candidates, unlike the planar phenyl ring in the target compound .

2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic Acid

Structure: Boc-protected amino group attached to a 3-chlorophenylacetic acid. Molecular Formula: C₁₃H₁₆ClNO₄ (293.7 g/mol) . Key Differences:

  • Substituent : Chlorine atom introduces electronegativity, enhancing acidity (pKa ~3.5 vs. ~4.2 for the target compound).
  • Applications : Intermediate in antipsychotic drug synthesis (e.g., risperidone analogs) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications
(3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid C₁₅H₁₈O₅ 278.3 Boc-methoxy Pharmaceutical intermediates
[3-(tert-Butoxycarbonylaminomethyl)-phenyl]-acetic acid C₁₄H₁₉NO₄ 265.3 Boc-aminomethyl Peptide synthesis
(3-tert-Butylphenoxy)acetic acid C₁₂H₁₆O₃ 208.3 tert-butylphenoxy Herbicides, ligands
2-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)acetic acid C₁₀H₁₇NO₅ 231.25 Boc-amino-oxetane Drug discovery (metabolic stability)
2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid C₁₃H₁₆ClNO₄ 293.7 Boc-amino, chloro Antipsychotic intermediates

Biological Activity

(3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid is characterized by a phenyl ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety. Its molecular formula is C13H18O4C_{13}H_{18}O_4, and it exhibits unique physical and chemical properties that contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid may exert its biological effects through various mechanisms:

  • Antioxidant Activity : The compound has been associated with antioxidant properties, which help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory pathways, thereby reducing inflammation in tissues.
  • Enzyme Modulation : It may interact with specific enzymes involved in metabolic pathways, influencing the metabolism of other compounds.

In Vitro Studies

  • Antioxidant Activity : In vitro assays demonstrated that (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid effectively scavenges free radicals, contributing to its role as an antioxidant. This activity was assessed using DPPH and ABTS assays, showing significant inhibition of free radical formation.
  • Anti-inflammatory Properties : The compound was tested on RAW 264.7 macrophage cells, where it significantly reduced the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This indicates a potential mechanism for its anti-inflammatory effects.
  • Enzyme Inhibition : The compound showed inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests its potential application in treating inflammatory diseases.

In Vivo Studies

  • Animal Models : In animal models of inflammation, administration of (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid resulted in reduced paw edema and inflammatory cytokine levels, supporting its therapeutic potential in inflammatory conditions.
  • Metabolic Studies : The compound was evaluated for its effects on metabolic disorders. It demonstrated a capacity to improve insulin sensitivity in diabetic mice, indicating its potential utility in managing diabetes.

Data Table: Summary of Biological Activities

Biological ActivityMethodologyResults
Antioxidant ActivityDPPH/ABTS assaysSignificant reduction in free radicals
Anti-inflammatory EffectsRAW 264.7 cell lineReduced NO production post-LPS exposure
Enzyme InhibitionCOX enzyme assaysInhibition of COX-1 and COX-2 activities
Metabolic EffectsDiabetic mouse modelImproved insulin sensitivity

Case Studies

  • Case Study on Inflammation : A study conducted on mice with induced paw edema showed that treatment with (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid led to a significant decrease in swelling compared to control groups, suggesting its efficacy as an anti-inflammatory agent.
  • Diabetes Management : Another study highlighted the compound's role in enhancing glucose uptake in muscle cells, which could be beneficial for managing type 2 diabetes.

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